(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol
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Overview
Description
(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol is an organic compound that features a cyclopentene ring attached to a methoxyphenyl group via a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol typically involves the reaction of cyclopent-1-ene with 2-methoxybenzaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the aldehyde group to a primary alcohol.
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon.
Solvent: A suitable solvent such as ethanol or methanol is used.
Temperature: The reaction is typically conducted at room temperature.
Workup: After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: (cyclopent-1-en-1-yl)(2-methoxyphenyl)aldehyde or (cyclopent-1-en-1-yl)(2-methoxyphenyl)carboxylic acid.
Reduction: (cyclopent-1-en-1-yl)(2-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(cyclopent-1-en-1-yl)(2-hydroxyphenyl)methanol: Similar structure but with a hydroxy group instead of a methoxy group.
(cyclopent-1-en-1-yl)(2-methylphenyl)methanol: Similar structure but with a methyl group instead of a methoxy group.
(cyclopent-1-en-1-yl)(2-chlorophenyl)methanol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(cyclopent-1-en-1-yl)(2-methoxyphenyl)methanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
CAS No. |
1249812-35-8 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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